molecular formula C17H21N5O B4971394 N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine

N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine

Cat. No.: B4971394
M. Wt: 311.4 g/mol
InChI Key: URYZUYAJDFSSAJ-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine typically involves multiple steps, including the formation of the pyrazole and oxadiazole rings, followed by their coupling with the appropriate substituents. Common reagents used in these reactions include hydrazines, aldehydes, and nitriles. Reaction conditions often involve the use of solvents such as ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents such as dichloromethane or chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine: Unique due to its specific substituents and ring structures.

    1-methylpyrazole derivatives: Commonly used in medicinal chemistry for their biological activity.

    1,2,4-oxadiazole derivatives: Known for their applications in materials science and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of pyrazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrazol-4-yl)-N-[[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-21(11-15-10-18-22(2)12-15)13-17-19-16(20-23-17)9-8-14-6-4-3-5-7-14/h3-7,10,12H,8-9,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYZUYAJDFSSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN(C)CC2=NC(=NO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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